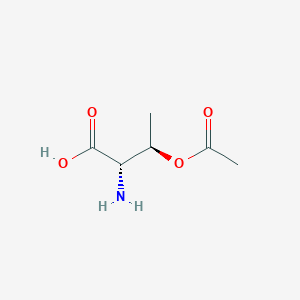

(2S,3R)-3-乙酰氧基-2-氨基丁酸

描述

O-Acetyl-L-Threonine is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality O-Acetyl-L-Threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Acetyl-L-Threonine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

哌可林酸的羟基化

该化合物在哌可林酸的羟基化中起作用。Fe(II)/α-酮戊二酸 (Fe(II)/2-OG) 依赖的双加氧酶可以催化这个过程 .

高丝氨酸内酯、蛋氨酸、1,4-丁二醇和1,3-丙二醇的生产

“(2S,3R)-3-乙酰氧基-2-氨基丁酸” 是高丝氨酸内酯、蛋氨酸、1,4-丁二醇和1,3-丙二醇生产中一个潜在的重要平台代谢中间体 .

O-乙酰基-L-高丝氨酸的生产

该化合物已被用于代谢工程和大肠杆菌中O-乙酰基-L-高丝氨酸的生产途径构建 . 工程菌株在补料分批发酵中产生了 24.33 g/L OAH,葡萄糖的产量为 0.23 g/g .

高价值化合物的生产

O-乙酰基-L-高丝氨酸 (OAH) 是生产高价值化合物(如 L-蛋氨酸)的潜在平台化学品 . OAH 的生产对于 L-蛋氨酸的工业生产非常重要 .

在 AC 微电网中的应用

虽然与该化合物本身没有直接关系,但“H-THR(AC)-OH”中的缩写“AC”也可以指交流电,交流电用于 AC 微电网 . 这是一个语言上的巧合,而不是科学上的应用,但它仍然是一个有趣的联系。

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other amino acids, possibly acting as a substrate, inhibitor, or modulator .

Biochemical Pathways

It’s reasonable to assume that it may be involved in amino acid metabolism or other related pathways .

Pharmacokinetics

As with many other compounds, factors such as solubility, stability, and molecular size would likely influence its bioavailability .

Result of Action

Given its structure, it might influence protein synthesis or other cellular processes involving amino acids .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (2S,3R)-3-Acetoxy-2-aminobutanoic acid .

属性

IUPAC Name |

(2S,3R)-3-acetyloxy-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVSRIMJZNIFHS-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587325 | |

| Record name | O-Acetyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-42-9 | |

| Record name | O-Acetylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017012429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ABK2S28W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

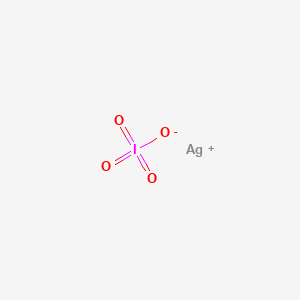

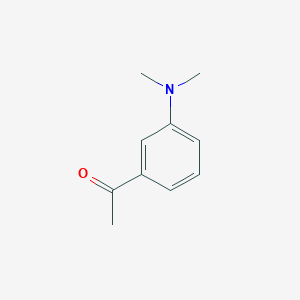

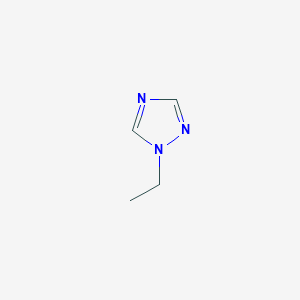

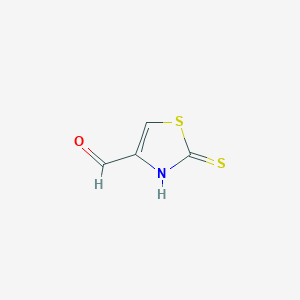

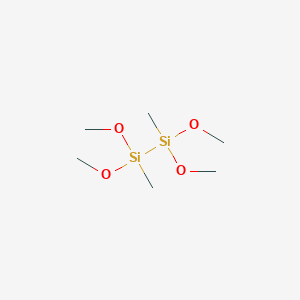

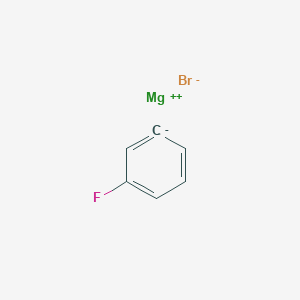

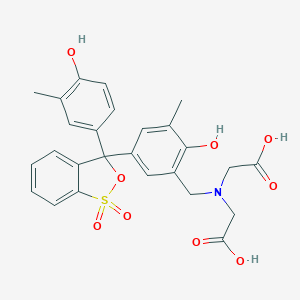

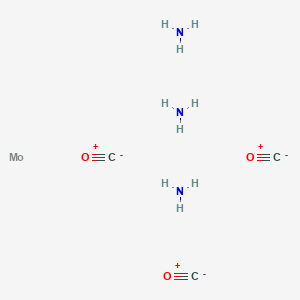

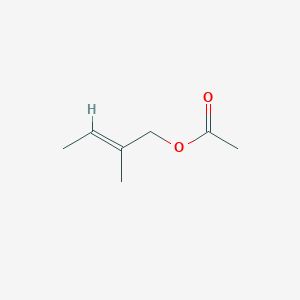

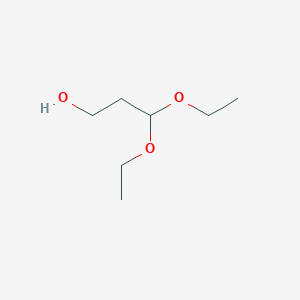

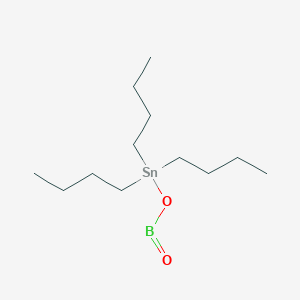

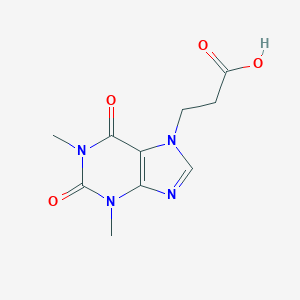

Feasible Synthetic Routes

Q1: What is the biological significance of O-Acetyl-L-Serine (OAS) and how does it relate to O-Acetyl-L-Threonine?

A: O-Acetyl-L-Serine (OAS) plays a crucial role as an extracellular signaling molecule in bacteria like Providencia stuartii and Escherichia coli []. It functions by activating specific genes, some of which are regulated by CysB, a transcriptional activator requiring N-acetyl-l-serine (NAS) as a coactivator []. Interestingly, research has shown that only OAS, and not O-Acetyl-L-Threonine or N-acetyl-l-threonine, could activate the cma37::lacZ fusion, indicating a high level of specificity []. This suggests a potential interaction between the OAS signaling pathway and threonine metabolism, warranting further investigation.

Q2: How does the structure of poly-O-acetyl-L-threonine relate to its optical properties?

A: Poly-O-acetyl-L-threonine adopts a β-conformation in various solvents and in the solid state []. This conformation contributes to its unique optical rotatory properties. For example, in a 2-chloroethanol–dichloromethane mixture, the β-form of poly-O-acetyl-L-threonine exhibits a Cotton effect at 230 mμ []. This specific optical behavior is attributed to the chiral centers within the poly-O-acetyl-L-threonine structure, highlighting the importance of stereochemistry in its physicochemical properties.

Q3: Can O-Acetyl-L-Threonine be synthesized from L-threonine, and if so, what is the significance of this reaction?

A: Yes, O-Acetyl-L-Threonine can be incorporated into peptides using L-threonine as a starting point []. This synthesis is particularly relevant in studying structure-activity relationships of biologically active peptides like bradykinin []. By substituting the native L-serine at the 6th position with O-Acetyl-L-Threonine, researchers can investigate how this modification affects the peptide's interaction with its target and its overall biological activity []. This approach is valuable for understanding the impact of subtle structural changes on peptide function.

Q4: Beyond its use in peptide synthesis, are there other applications for O-Acetyl-L-Threonine derivatives?

A: Yes, derivatives of O-Acetyl-L-Threonine, like N-Tosyl-O-acetyl-L-threonine anilide, have shown potential in organic synthesis []. This compound can be further modified through reactions with acetic acid or formaldehyde in the presence of boron trifluoride catalyst []. These reactions lead to the formation of 1,3-oxazolidine and 1,3-oxazine derivatives, which are valuable heterocyclic compounds with applications in medicinal chemistry and materials science []. This highlights the versatility of O-Acetyl-L-Threonine derivatives as building blocks for more complex molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)